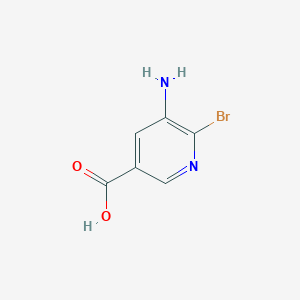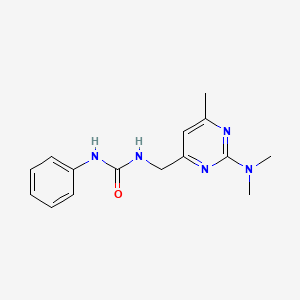
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research indicates that pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. Studies have synthesized and evaluated novel pyrimidine compounds for their in vitro antimicrobial activity against a variety of bacterial and fungal strains. For example, novel dimethyl triazene incorporated phenylamino pyrimidine derivatives have been synthesized and shown to possess antimicrobial properties, underscoring the potential of pyrimidine derivatives in developing new antimicrobial agents (Jadvani & Naliapara, 2021).
Antitumor Activities
The antitumor properties of pyrimidine derivatives have also been investigated, with certain compounds displaying promising activity against liver and breast cancer cell lines. This highlights the potential use of such compounds in cancer research and therapy. Microwave-assisted synthesis of pyrazolopyridine derivatives, including pyrimidine compounds, has shown significant antitumor activity, which is a promising avenue for the development of new cancer treatments (El‐Borai et al., 2013).
Supramolecular Chemistry Applications
The strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding make them useful building blocks in supramolecular chemistry. Their high dimerization constant allows for the construction of complex molecular architectures, which can be applied in the development of novel materials and nanotechnology (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds find applications in pharmaceuticals, agrochemicals, and dyes. For instance, enaminonitriles have been used to synthesize new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of pyrimidine compounds in organic synthesis (Fadda et al., 2012).
Propriétés
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-9-13(18-14(17-11)20(2)3)10-16-15(21)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H2,16,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFGVDJPNHPIRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)
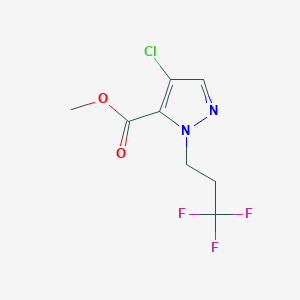
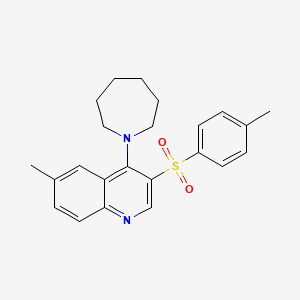
![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)
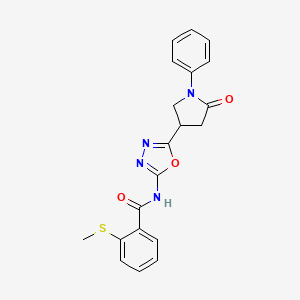
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)
![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)
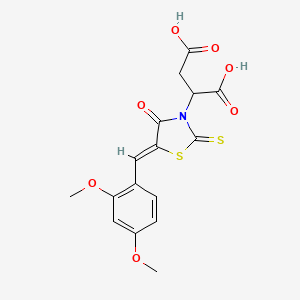
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
